molecular formula C12H11FN2O2 B2657955 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1538291-55-2

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2657955
CAS No.: 1538291-55-2
M. Wt: 234.23
InChI Key: BWPUICMQPAKWEW-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 1538291-55-2) is a high-purity chemical compound offered as a pharmaceutical intermediate and active pharmaceutical ingredient (API) for research and development . This benzodiazole derivative, with the molecular formula C12H11FN2O2 and a molecular weight of 234.23, is characterized by its specific structure featuring a cyclopropyl and a fluoro substituent on the benzimidazole core, which is further functionalized with an acetic acid side chain . This structure is part of a class of compounds explored for their significant potential in medicinal chemistry. Scientific patent literature indicates that structurally related substituted benzodiazoles are being investigated for use in therapeutic applications, including as agents in the treatment of cancer and inflammatory diseases . Furthermore, related compounds have been described in research as inhibitors of viral replication . The acetic acid functional group in the molecule enhances its utility as a key building block for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex molecules for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-cyclopropyl-6-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-3-4-9-10(5-8)15(6-11(16)17)12(14-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPUICMQPAKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2CC(=O)O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Acetic Acid Substitution: The final step involves the substitution of the benzimidazole derivative with acetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have distinct chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid may possess anticancer properties. Research has shown that derivatives of benzodiazoles can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential for further development into anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.

  • Case Study : In vitro studies have shown that similar benzodiazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's therapeutic potential in inflammatory diseases .

Pharmacological Applications

The pharmacological profile of this compound suggests several applications:

Neurological Disorders

Research indicates that compounds with a benzodiazole structure may have neuroprotective effects. This could be beneficial in conditions like Alzheimer's disease.

  • Case Study : A recent investigation into benzodiazole derivatives revealed their ability to enhance cognitive function in animal models of neurodegeneration .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown efficacy against certain bacterial strains.

  • Case Study : A study reported that structurally related compounds exhibited significant antibacterial activity, prompting further exploration of this compound's potential as an antimicrobial agent .

Data Tables

Application AreaPotential EffectsReference
Anticancer ActivityCytotoxic effects on cancer cell linesJournal of Medicinal Chemistry
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesIn vitro study
Neurological DisordersNeuroprotective effectsAnimal model study
Antimicrobial ActivityEfficacy against bacterial strainsPreliminary antimicrobial study

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic Acid

Structural Differences : Replaces the cyclopropyl group with an ethyl chain at position 2.
Implications :

  • The absence of cyclopropane’s ring strain may alter binding interactions in sterically sensitive targets.
    Reference : This analog is commercially available but lacks reported biological data .

2-[(6-Chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic Acid

Structural Differences : Substitutes fluorine with chlorine at position 6 and introduces an oxygen atom between the benzodiazol ring and the acetic acid group.
Implications :

  • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance halogen bonding in target interactions.
  • Reference: This compound (CAS 338978-62-4) is structurally characterized but currently unavailable for commercial procurement .

Telmisartan (2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic Acid)

Structural Differences : Features a biphenyl-benzoic acid group instead of acetic acid and incorporates dual benzodiazol rings with methyl and propyl substituents.
Implications :

  • The benzoic acid group (vs. acetic acid) increases molecular weight and may enhance plasma protein binding, extending half-life.
  • Telmisartan’s bulky substituents contribute to potent angiotensin II receptor antagonism, highlighting the importance of extended hydrophobic regions in receptor targeting .

Potassium 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Structural Differences : Replaces the cyclopropyl and fluorine with a trifluoromethyl group at position 2 and exists as a potassium salt.
Implications :

  • The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance.
  • The potassium salt improves aqueous solubility, facilitating formulation for intravenous administration .

Tabulated Comparison of Key Structural Features

Compound Name Substituents (Position) Acid Group Molecular Weight Notable Features
Target Compound Cyclopropyl (2), F (6) Acetic acid Not reported High steric constraint, polar
2-(2-Ethyl-6-fluoro-1H-benzodiazol-1-yl)acetic acid Ethyl (2), F (6) Acetic acid Not reported Increased lipophilicity
2-[(6-Chloro-2-phenyl-1H-benzodiazol-1-yl)oxy]acetic acid Cl (6), phenyl (2), ether linkage Acetic acid 302.71 Halogen bonding potential
Telmisartan Dual benzodiazol, methyl, propyl Benzoic acid 514.63 Angiotensin II receptor antagonist
Potassium 2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]acetate CF3 (2) Acetic acid (K+) Not reported Enhanced solubility, salt form

Research Implications and Gaps

  • Steric vs. Electronic Effects : The cyclopropyl group in the target compound may offer a balance between metabolic stability and target engagement compared to ethyl or trifluoromethyl substituents.
  • Acid Group Optimization : Replacing acetic acid with benzoic acid (as in telmisartan) or utilizing salt forms (e.g., potassium) could tailor solubility and pharmacokinetics .
  • Biological Activity : Further studies are needed to elucidate the target compound’s mechanism of action, leveraging structural insights from analogs like telmisartan and halogen-substituted derivatives.

Biological Activity

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and a benzodiazole ring with a fluorine substitution, suggests various biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its potential mechanisms of action.

The compound has the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol. The presence of the acetic acid functional group enhances its solubility and reactivity, making it suitable for pharmaceutical applications .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies have shown that it can modulate pathways involved in pain and inflammation. The compound appears to interact with specific receptors that are crucial in inflammatory processes, potentially leading to the modulation of signaling pathways associated with pain .

Case Study:
In a study evaluating the anti-inflammatory effects of various benzodiazole derivatives, this compound was found to reduce inflammation markers in animal models when administered at varying dosages. The observed decrease in pro-inflammatory cytokines suggests its efficacy as an anti-inflammatory agent.

Antimicrobial Properties

Initial findings suggest that this compound may also possess antimicrobial properties. Its structural features enable it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Further research is needed to fully elucidate these effects and determine the spectrum of antimicrobial activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Interaction: The compound may bind to specific receptors involved in inflammatory signaling pathways.
  • Enzymatic Inhibition: It might inhibit enzymes that play a role in inflammation or microbial survival.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
2-(2-Cyclopropyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acidC12H11FN2O2Different fluorine position (7-position) may affect biological activity
2-(Cyclopropylbenzimidazol-1-yl)acetic acidC12H12N2O2Lacks fluorine substitution; may exhibit different pharmacological properties
6-Fluoroindole acetic acidC10H8FNO2Indole structure instead of benzodiazole; offers different biological interactions

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted. Future studies should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific interactions at the molecular level.
  • Clinical Trials: Evaluating efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid in laboratory settings?

  • Methodological Answer :

  • Inhalation : Immediately move to fresh air; administer artificial respiration if breathing is impaired, and consult a physician.
  • Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes (eyes) or soap and water (skin), followed by medical evaluation.
  • Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention.
  • General : Always provide the Safety Data Sheet (SDS) to healthcare providers during emergencies .

Q. How can researchers verify the purity of this compound using pharmacopeial standards?

  • Methodological Answer :

  • Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Calibrate against a certified reference standard.
  • Titration methods (e.g., acid-base) may be used for quantifying free carboxylic acid groups.
  • Ensure compliance with pharmacopeial purity thresholds (98.0–102.0% for related benzodiazepine derivatives) by cross-referencing USP/EP guidelines .

Advanced Research Questions

Q. How can structural discrepancies in NMR data for this compound be resolved?

  • Methodological Answer :

  • Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (DFT calculations at the B3LYP/6-31G* level).
  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by the cyclopropyl and benzodiazole moieties.
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What computational strategies are suitable for modeling the cyclopropyl group's impact on biological activity?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., GABAA_A analogs).
  • Conduct molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to evaluate the cyclopropyl ring’s conformational stability in aqueous and lipid environments.
  • Compare binding affinities with non-cyclopropyl analogs to isolate steric and electronic effects .

Q. How does the fluorine substituent influence the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Use hepatic microsomal assays (human/rat) to measure metabolic half-life (t1/2t_{1/2}).
  • Compare fluorinated vs. non-fluorinated analogs via LC-MS/MS to identify metabolite profiles.
  • Apply QSAR models to correlate fluorine’s electronegativity with cytochrome P450 inhibition .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Perform systematic solubility studies in a solvent gradient (e.g., water, DMSO, ethanol, hexane) at controlled temperatures (20–37°C).
  • Use Hansen solubility parameters (HSPs) to predict miscibility gaps.
  • Validate with dynamic light scattering (DLS) to detect aggregation in borderline solvents .

Q. What strategies optimize the synthesis yield of the benzodiazole core?

  • Methodological Answer :

  • Employ microwave-assisted synthesis to enhance cyclocondensation efficiency (e.g., 150°C, 30 min).
  • Screen catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura coupling of the cyclopropyl-fluoro intermediate.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate via flash chromatography .

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